Researchers requiring sustained oral opioid antagonism find naloxone inadequate due to poor bioavailability and short half-life. Naltrexone (free base) provides 5-60% oral bioavailability and 24-72 hr blockade. High mu-opioid affinity (2-fold over 6-β-naltrexol). Free base insoluble in water ensures suitability for PLG microsphere formulations. Reference standard for LC-MS drug/metabolite analysis. High purity, in stock.
Naltrexone is a potent, non-addictive, competitive opioid receptor antagonist with the highest affinity for the mu-opioid receptor, and weaker affinity for the kappa and delta-opioid receptors. It functions by blocking the effects of both externally administered opioids (like heroin or morphine) and endogenous opioid peptides, thereby attenuating euphoric effects and reducing cravings. Unlike its close structural analog naloxone, which is used for acute overdose reversal, naltrexone's pharmacological profile, including its significant oral bioavailability and long duration of action, makes it a critical tool for long-term research and management of alcohol and opioid use disorders.
Substituting Naltrexone with its close analog, Naloxone, is inappropriate for applications requiring sustained, orally-administered opioid antagonism. Naloxone undergoes extensive first-pass metabolism, resulting in extremely poor oral bioavailability (1-2%) and a short half-life (around 1 hour), restricting its use to acute, often parenteral, overdose reversal. In contrast, Naltrexone is specifically effective via oral administration due to its greater bioavailability (5-60%) and significantly longer duration of action, with a single 50 mg dose blocking opioid effects for 24-72 hours. Furthermore, selecting between Naltrexone free base (CAS 16590-41-3) and its hydrochloride salt is a critical, non-interchangeable decision for formulation. The free base is insoluble in water but soluble in ethanol, making it suitable for non-aqueous systems or specific sustained-release microsphere formulations, whereas the hydrochloride salt is freely water-soluble, dictating its use in aqueous-based preparations.
Naltrexone is explicitly designed for sustained action following oral administration, a key differentiator from the acute-use antagonist Naloxone. Naltrexone exhibits an oral bioavailability of 5-60% and a plasma half-life of approximately 4 hours, while its major active metabolite, 6-β-naltrexol, has a much longer half-life of 13 hours, contributing to a prolonged therapeutic effect. In stark contrast, Naloxone's oral bioavailability is only 1-2% due to extensive first-pass metabolism, and its plasma half-life is only about 1 hour, rendering it unsuitable for long-term oral maintenance protocols. A single 50 mg oral dose of Naltrexone can effectively block opioid receptors for 24 to 72 hours.
| Evidence Dimension | Pharmacokinetic Properties (Oral Route) |
| Target Compound Data | Naltrexone: 5-60% oral bioavailability; 4 hr half-life (parent), 13 hr half-life (active metabolite); 24-72 hr duration of action. |
| Comparator Or Baseline | Naloxone: 1-2% oral bioavailability; ~1 hr half-life. |
| Quantified Difference | Up to 30x greater oral bioavailability and a >10-fold longer effective duration of action for Naltrexone's metabolite compared to Naloxone. |
| Conditions | Oral administration in human subjects. |
This fundamental pharmacokinetic difference dictates the procurement choice: Naltrexone is required for any research involving sustained, oral opioid blockade, whereas Naloxone is limited to acute, injectable reversal applications.
The choice between Naltrexone free base and its hydrochloride salt is a critical procurement decision driven by formulation requirements. Naltrexone free base (CAS 16590-41-3) is characterized as insoluble in water but soluble in ethanol. This property is essential for its use in developing non-aqueous formulations or for incorporation into polymer-based sustained-release systems, such as polylactide-co-glycolide (PLG) microspheres. In contrast, Naltrexone hydrochloride (CAS 16676-29-2) is freely soluble in water (reported as high as 50-100 mg/mL), making it the required choice for aqueous solutions, buffers, and immediate-release oral dosage forms.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Naltrexone (Free Base): Insoluble in water, soluble in ethanol. |
| Comparator Or Baseline | Naltrexone Hydrochloride: Freely soluble in water (50-100 mg/mL). |
| Quantified Difference | Qualitatively opposite solubility in water, enabling distinct formulation strategies. |
| Conditions | Standard laboratory solvents (water, ethanol). |
Procurement of the wrong form leads to project failure; the free base is necessary for non-aqueous or specific polymer matrix formulations, while the HCl salt is required for aqueous-based applications.
While Naltrexone's long duration of action is aided by its active metabolite 6-β-naltrexol, the parent compound demonstrates superior potency at the primary target, the mu-opioid receptor (MOR). In vitro studies show Naltrexone has approximately 2-fold higher binding affinity for the MOR than 6-β-naltrexol. One study reported a binding affinity (Ki) for Naltrexone at the µ-receptor of ~0.5-1.0 nM, compared to 2.12 nM for 6-β-naltrexol. This higher affinity translates to greater in vivo potency; studies in rhesus monkeys demonstrated that Naltrexone was approximately 100-fold more potent than 6-β-naltrexol in antagonizing MOR-mediated effects. For in vitro assays or studies requiring maximal antagonist potency, the parent Naltrexone compound is the more direct and potent choice.
| Evidence Dimension | Mu-Opioid Receptor (MOR) Binding Affinity (Ki) |
| Target Compound Data | Naltrexone: ~0.5 - 1.0 nM |
| Comparator Or Baseline | 6-β-Naltrexol: 2.12 nM |
| Quantified Difference | Naltrexone exhibits ~2-fold higher binding affinity in vitro and up to 100-fold greater functional potency in vivo. |
| Conditions | In vitro radioligand displacement assays (monkey brain membranes) and in vivo antagonist activity assays (rhesus monkeys). |
For researchers conducting receptor binding studies or requiring the highest possible antagonist potency per mole, procuring the parent Naltrexone compound is essential rather than relying on its less potent metabolite.
For behavioral pharmacology or addiction studies where long-term, consistent opioid receptor antagonism via oral gavage is required, Naltrexone is the correct choice. Its superior oral bioavailability and long-acting metabolite profile ensure sustained receptor occupancy over 24-72 hours, a feat not achievable with the short-acting, poorly bioavailable analog, Naloxone.
When developing sustained-release formulations, such as injectable microspheres or implants, Naltrexone free base is the required starting material. Its insolubility in water and solubility in organic solvents are critical for achieving high loading and compatibility with hydrophobic polymers like PLG, which is not feasible with the water-soluble hydrochloride salt.
In competitive binding assays or cell-based functional assays demanding the highest antagonist potency at the mu-opioid receptor, Naltrexone is the appropriate reagent. It demonstrates a 2-fold higher binding affinity than its primary metabolite, 6-β-naltrexol, ensuring maximal displacement of agonists and more potent blockade in functional studies.
As the parent drug, high-purity Naltrexone serves as the essential reference standard for HPLC or LC-MS/MS method development to quantify both the drug and its primary active metabolite, 6-β-naltrexol, in biological matrices. This is crucial for pharmacokinetic and drug metabolism studies where accurate differentiation and quantification of both compounds are necessary.
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